3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is a member of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Materials Science: The compound is explored for its properties in creating advanced materials, including polymers and nanomaterials.
Agrochemicals: It is investigated for its potential use in developing new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as succinate dehydrogenase (SDH), affecting cellular respiration and energy production . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its specific methyl substitution on the oxadiazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-5(11-8-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYLWWSEVELLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265903 | |
Record name | 3-Methyl-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321392-79-4 | |
Record name | 3-Methyl-1,2,4-oxadiazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321392-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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